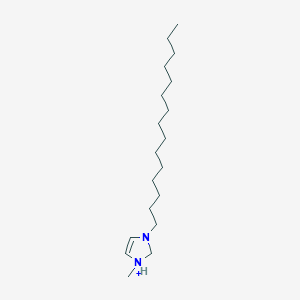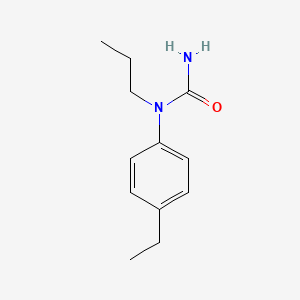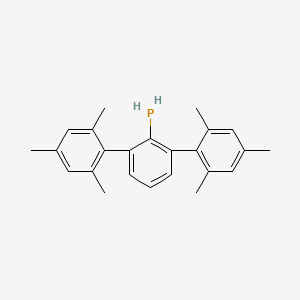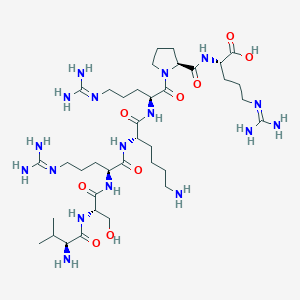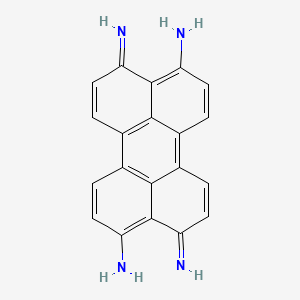
4,10-Diimino-4,10-dihydroperylene-3,9-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10-Diimino-4,10-dihydroperylene-3,9-diamine is a chemical compound belonging to the class of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Diimino-4,10-dihydroperylene-3,9-diamine typically involves the reaction of perylene dianhydride with aliphatic amines. This reaction is carried out at temperatures ranging from 20 to 60°C, using bases such as DBU in solvents like DMF or DMSO . An alternative “green” synthesis method employs potassium carbonate in DMSO at higher temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 4,10-Diimino-4,10-dihydroperylene-3,9-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene tetracarboxylic derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly with halogens or other functional groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Oxidation: Perylene tetracarboxylic derivatives.
Reduction: Hydrogenated perylene derivatives.
Substitution: Halogenated perylene derivatives.
科学研究应用
4,10-Diimino-4,10-dihydroperylene-3,9-diamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,10-Diimino-4,10-dihydroperylene-3,9-diamine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate electron transfer processes, making it an effective component in optoelectronic devices and sensors .
相似化合物的比较
Perylene-3,4,9,10-tetracarboxylic diimides (PDIs): Known for their optical properties and used in similar applications.
Naphthalene diimides (NDIs): Another class of compounds with comparable electronic properties.
Uniqueness: 4,10-Diimino-4,10-dihydroperylene-3,9-diamine stands out due to its specific structural features that enhance its stability and reactivity, making it particularly suitable for advanced optoelectronic applications .
属性
CAS 编号 |
213922-33-9 |
|---|---|
分子式 |
C20H14N4 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
4,10-diiminoperylene-3,9-diamine |
InChI |
InChI=1S/C20H14N4/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11/h1-8,21,24H,22-23H2 |
InChI 键 |
DFCGTDGRTLQFAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=N)C=CC3=C2C1=C4C=CC(=N)C5=C(C=CC3=C45)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


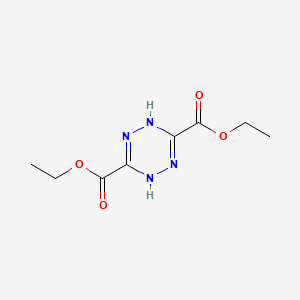

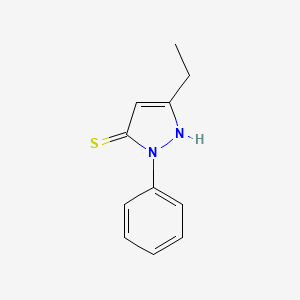
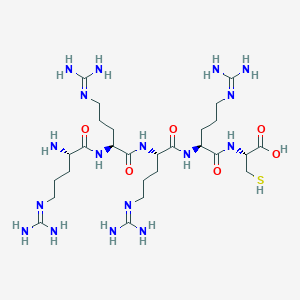
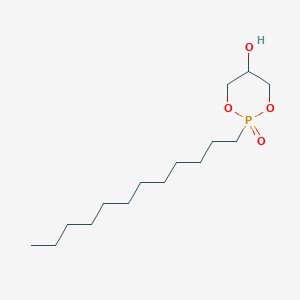
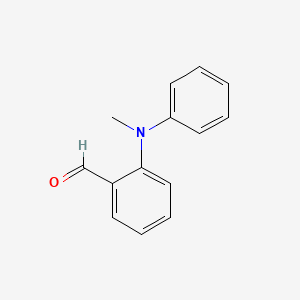
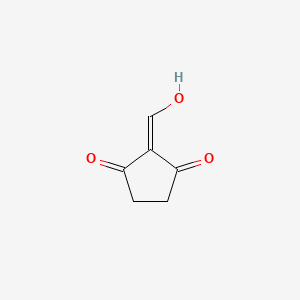
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
